1H-Indole-3-ethanol,4-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

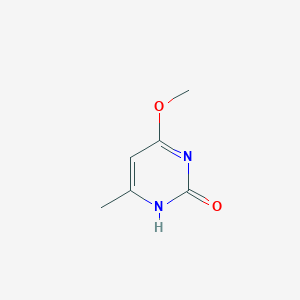

1H-Indole-3-ethanol,4-methoxy- is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

科学的研究の応用

Synthesis and Characterization

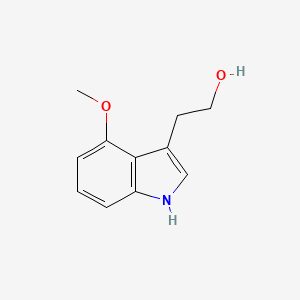

- 1-Methoxy-1H-indol-3-ethanol, an indole derivative, was isolated from the fermentation broth of the plant endophytic fungus Pestalotiopsis podocarpi. The compound was characterized using extensive spectroscopic analysis, including 1D- and 2D-NMR and MS experiments, and was found to have an interesting carbamic acid structure (Luo et al., 2013).

Synthesis of Bioactive Indole Derivatives

- Research has been dedicated to the synthesis of biologically promising structurally diverse indole derivatives, which are common in naturally occurring biologically active compounds. A study demonstrated the synthesis of various bioactive indole derivatives under mild and environmentally benign conditions, emphasizing the eco-friendly nature of the protocol used (Kaur et al., 2020).

Nucleophilic Substitution Reactions

- 1-Methoxyindole-3-carbaldehyde, similar in structure to the 1H-Indole-3-ethanol, 4-methoxy-, was demonstrated to be a versatile electrophile reacting regioselectively with various types of nucleophiles. This reactivity allows for the production of 2-substituted indole-3-carbaldehydes, highlighting the chemical versatility of indole derivatives (Yamada et al., 2012).

Catalyzed Coupling Reactions

- A study on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids provided insights into mild and efficient diverse product formation. The study included kinetic isotope effects to reveal a mechanism of C-H activation and electrophilic addition, showcasing the complex chemical interactions of indole derivatives (Zheng, Zhang, & Cui, 2014).

Synthesis of Cannabinoids

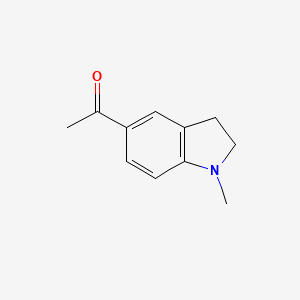

- Compounds structurally related to 1H-Indole-3-ethanol, 4-methoxy-, such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, were characterized and studied using spectroscopic methods and single-crystal X-ray diffraction. The study highlights the structural and computational investigation of these cannabinoids (Nycz et al., 2010).

特性

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-9-11(10)8(5-6-13)7-12-9/h2-4,7,12-13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJFYGIWOKTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)

![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)

![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)